2-[(3-Nitrophenyl)carbamoyl]benzoic acid
Overview
Description
“2-[(3-Nitrophenyl)carbamoyl]benzoic acid” is a chemical compound with the molecular formula C14H10N2O5 . It is a derivative of benzoic acid, which is a common constituent in many different substances and is widely used in the chemical industry .
Molecular Structure Analysis
The molecular structure of “2-[(3-Nitrophenyl)carbamoyl]benzoic acid” consists of a benzoic acid moiety attached to a nitrophenyl group via a carbamoyl linkage . The exact structure could be determined using techniques such as X-ray diffraction .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(3-Nitrophenyl)carbamoyl]benzoic acid” include a molecular weight of 286.24, a density of 1.485g/cm3, and a boiling point of 418.1ºC at 760 mmHg . The exact melting point is not available .Scientific Research Applications
Wastewater Treatment : Carbamoyl benzoic acids, such as 2-[(3-Nitrophenyl)carbamoyl]benzoic acid, are used in coagulation-flocculation processes for wastewater treatment. They are particularly effective in removing hazardous heavy metals like Pb2+, Cu2+, and Hg2+ from metal plating wastewater. The effectiveness is attributed to the ability of these acids to bind metallic ions under specific conditions. This property is significant for environmental protection and industrial wastewater management (Martinez-Quiroz et al., 2017).
Synthesis of Photolabile Compounds : Carbamoyl derivatives of photolabile benzoins, which can be synthesized using compounds like 2-[(3-Nitrophenyl)carbamoyl]benzoic acid, have potential applications in chemistry and biochemistry for the controlled release of active agents. These derivatives have been shown to be particularly effective in the context of secondary amines (Papageorgiou & Corrie, 1997).
Pharmacokinetics and Metabolism Studies : The study of the metabolism of compounds related to 2-[(3-Nitrophenyl)carbamoyl]benzoic acid in various organisms, including cynomolgus monkeys, provides insights into drug development and the assessment of drug safety. These studies help in understanding how such compounds are metabolized and their potential therapeutic effects (Morioka et al., 2003).
Luminescence Sensitization : Derivatives of nitrobenzoic acid, similar to 2-[(3-Nitrophenyl)carbamoyl]benzoic acid, have been used to sensitize the luminescence of rare earth elements like Eu(III) and Tb(III). This has potential applications in the development of new luminescent materials for displays, lighting, and bio-imaging (Viswanathan & Bettencourt-Dias, 2006).
Antimicrobial Activity : Certain carboxylic acids related to 2-[(3-Nitrophenyl)carbamoyl]benzoic acid have shown potential as antimicrobial agents. Their complexes with metals like Cr(III), Co(II), Ni(II), Cu(II), and Zn(II) exhibit significant antimicrobial activity against a range of bacterial and fungal strains. This suggests their potential use in developing new antimicrobial drugs or coatings (Muhammad et al., 2012).
properties
IUPAC Name |
2-[(3-nitrophenyl)carbamoyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O5/c17-13(11-6-1-2-7-12(11)14(18)19)15-9-4-3-5-10(8-9)16(20)21/h1-8H,(H,15,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVQPOZILUGWQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00325144 | |
Record name | MLS000757200 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00325144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Nitrophenyl)carbamoyl]benzoic acid | |
CAS RN |
19336-84-6 | |
Record name | MLS000757200 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408860 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS000757200 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00325144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-NITROPHTHALANILIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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